molecular formula C11H9N3O4S B2850327 2-[(3-Nitro-2-pyridinyl)amino]-2-(2-thienyl)acetic acid CAS No. 1026082-68-7

2-[(3-Nitro-2-pyridinyl)amino]-2-(2-thienyl)acetic acid

Cat. No.: B2850327
CAS No.: 1026082-68-7
M. Wt: 279.27
InChI Key: CZMSMTZDYDCQMI-UHFFFAOYSA-N
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Description

2-[(3-Nitro-2-pyridinyl)amino]-2-(2-thienyl)acetic acid is a compound with the molecular formula C11H9N3O4S and a molecular weight of 279.27 g/mol This compound is characterized by the presence of a nitro group attached to a pyridine ring, an amino group, and a thienyl group attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Nitro-2-pyridinyl)amino]-2-(2-thienyl)acetic acid typically involves the following steps:

    Nitration of Pyridine: The initial step involves the nitration of pyridine to introduce the nitro group at the 3-position. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

    Amination: The nitro-pyridine derivative is then subjected to amination to introduce the amino group at the 2-position. This can be done using ammonia or an amine under suitable reaction conditions.

    Coupling with Thienyl Acetic Acid: The final step involves coupling the aminated nitro-pyridine with thienyl acetic acid. This can be achieved using coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Nitro-2-pyridinyl)amino]-2-(2-thienyl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidative derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Common reagents for substitution reactions include alkyl halides and acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of nitroso derivatives or other oxidative products.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-[(3-Nitro-2-pyridinyl)amino]-2-(2-thienyl)acetic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antiproliferative properties.

    Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(3-Nitro-2-pyridinyl)amino]-2-(2-thienyl)acetic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The amino and thienyl groups can also participate in various biochemical interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-[(3-Nitro-2-pyridinyl)amino]acetic acid: Similar structure but lacks the thienyl group.

    2-(2-Thienyl)acetic acid: Similar structure but lacks the nitro-pyridinyl group.

    3-Nitro-2-pyridinecarboxylic acid: Similar structure but lacks the amino and thienyl groups.

Uniqueness

2-[(3-Nitro-2-pyridinyl)amino]-2-(2-thienyl)acetic acid is unique due to the presence of both the nitro-pyridinyl and thienyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[(3-nitropyridin-2-yl)amino]-2-thiophen-2-ylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O4S/c15-11(16)9(8-4-2-6-19-8)13-10-7(14(17)18)3-1-5-12-10/h1-6,9H,(H,12,13)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZMSMTZDYDCQMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)NC(C2=CC=CS2)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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